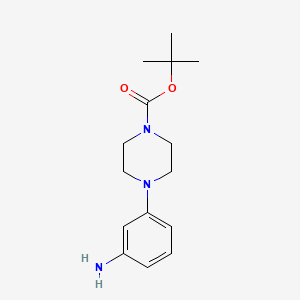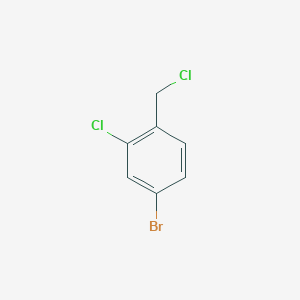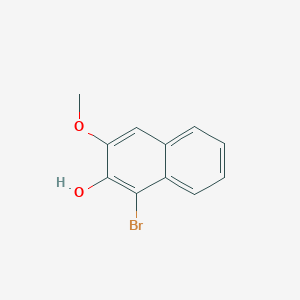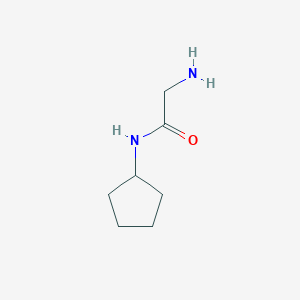
2-Amino-N-cyclopentyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various 2-amino-nitrophenols and chlorophenols, followed by reaction with ((4-methylbenzenesulfonyl)amino)acetyl chloride . Another study reported the synthesis of N-benzyl 2-amino-2-(hetero)aromatic acetamides, which showed anticonvulsant activity, by removing the terminal 2-acetyl group from the corresponding acetamides . A novel three-component reaction was described for the synthesis of substituted 2-(cyanomethylamino)-acetamides, involving primary amino acid amides, aldehydes, and isocyanides .
Molecular Structure Analysis
The molecular structures of these acetamide derivatives have been elucidated using various techniques. The anticancer compound mentioned in the first study crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . The substituted N-(2-hydroxyphenyl)-acetamides were characterized by X-ray crystallography, revealing intramolecular hydrogen bonds and electronic behavior through NBO studies . The crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide showed intramolecular hydrogen bonding, forming an extended planar structural pattern . The crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were also determined, highlighting the importance of hydrogen bonding and packing interactions .
Chemical Reactions Analysis
The studies provide insights into the chemical reactivity of acetamide derivatives. The novel three-component reaction for synthesizing 2-(cyanomethylamino)-acetamides indicates a potential mechanism involving primary amino acid amides, aldehydes, and isocyanides . Additionally, the biomimetic condensation of 2-deoxyribose, aryl amine, and acetyl acetone catalyzed by InCl3 to form bicyclic aminols suggests a cyclocondensation reaction reminiscent of the tropinone synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. The presence of hydrogen bonds and the crystalline nature of some compounds suggest a degree of polarity and potential solubility in polar solvents . The anticonvulsant and neuropathic pain-attenuating activities of N-benzyl 2-amino-2-(hetero)aromatic acetamides indicate their biological relevance and potential therapeutic applications . The electronic properties of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-acetamides were established through NBO studies, which could influence their chemical reactivity and interactions with biological targets .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to acetamide , which is known to interact with the Aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to acetamide , it may interact with its target protein to regulate amidase expression, which could lead to changes in the metabolism of certain compounds within the cell.
Biochemical Pathways
Compounds with similar structures have been shown to affect the histone deacetylase (hdac) and kinase pathways , which play crucial roles in cell cycle regulation and signal transduction.
Pharmacokinetics
The compound’s molecular weight of 17866 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
Compounds with similar structures have been shown to have potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 .
Propiedades
IUPAC Name |
2-amino-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVKIXDBWVUEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627590 |
Source


|
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885280-56-8 |
Source


|
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
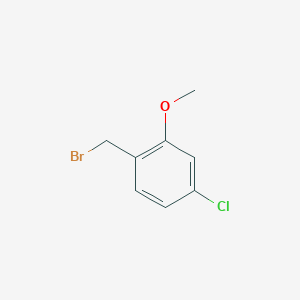
![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)


